molecular formula C11H14N2 B1280477 9-Azajulolidine CAS No. 6052-72-8

9-Azajulolidine

Cat. No. B1280477
CAS RN: 6052-72-8
M. Wt: 174.24 g/mol
InChI Key: VARHFUNXFXTFII-UHFFFAOYSA-N
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Description

9-Azajulolidine is a heterocyclic compound . It is also known by other synonyms such as 9-azajulolidine,4,5,6,8,9,10-hexahydropyrido[3,2,1-ij][1,6]naphthyridine .


Synthesis Analysis

The synthesis of 9-Azajulolidine has been described in various studies. For instance, it has been used as an effective electron-rich ligand for post-Ullmann-type reactions . In another study, it was used in the on-demand synthesis of phosphoramidites .


Molecular Structure Analysis

The molecular structure of 9-Azajulolidine is C11H14N2 . It has a molecular weight of 174.24 .


Chemical Reactions Analysis

9-Azajulolidine has been involved in various chemical reactions. For example, it has been used in the Lewis base-catalyzed tandem acyl transfer–cyclization of acylated o-alkynoylphenols leading to 3-aroylflavones . It has also been used in the 4,4-coupling of DMAP and 2,2-coupling of 9-azajulolidine .


Physical And Chemical Properties Analysis

9-Azajulolidine has a molecular weight of 174.24 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Post-Ullmann Reactions

9-Azajulolidine has been utilized as an effective electron-rich ligand for post-Ullmann-type reactions . These reactions are used for C(aryl)–heteroatom (N, O, S) bond formation reactions, with dramatically enhanced reaction rates .

Catalyst in Organic Reactions

4-(Dialkylamino)pyridine derivatives, which include 9-Azajulolidine, are efficient organocatalysts in various organic reactions . These reactions include the acylation and silylation of alcohols and amines, trans-esterification, amide formation, Baylis–Hillman reactions, and nucleophilic substitutions .

Asymmetric Synthesis

Sophisticated chiral 4-(dialkylamino)pyridine derivatives, including 9-Azajulolidine, have been developed for use as catalysts in asymmetric synthesis . This process is used for kinetic resolutions of alcohols and amines .

Acylation of Sterically Hindered Alcohols

9-Azajulolidine and related analogues have been demonstrated to display remarkably enhanced catalytic activities toward the acylation of sterically hindered alcohols . The enhanced activity of these compounds is ascribed mainly to the high stability of their intermediate N-acylpyridinium ions .

Construction of C(aryl)–N, C(aryl)–O, and C(aryl)–S Bonds

Post-Ullmann reactions employing copper salts and nitrogen-containing heteroarenes as co-catalysts have emerged as alternative means for the construction of C(aryl)–N, C(aryl)–O, and C(aryl)–S bonds . 9-Azajulolidine, due to its high electron density, might make it a superior candidate for use as an auxiliary ligand in post-Ullmann reactions .

Preparation of Triarylamines

9-Azajulolidine has been used as an electron-rich auxiliary ligand for Cu-catalyzed post-Ullmann C(aryl)–N bond formation for the preparation of triarylamines . Triarylamines are important hole-transporting materials in many organic optoelectronic devices, such as organic light-emitting diodes and xerography devices .

Safety and Hazards

When handling 9-Azajulolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHFUNXFXTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC3=C2N(C1)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464020
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azajulolidine

CAS RN

6052-72-8
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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